Anthracene, 2-methyl-9-nitro-
Description
Anthracene, 2-methyl-9-nitro- (C₁₅H₁₁NO₂) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methyl group at position 2 and a nitro group at position 8. These substituents confer unique electronic and steric properties, making it valuable for applications in materials science, organic electronics, and photochemistry. This article provides a detailed comparison with structurally analogous anthracene derivatives, emphasizing substituent effects on physicochemical behavior, reactivity, and functional performance.
Properties
IUPAC Name |
2-methyl-9-nitroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16(17)18)14(12)8-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYMZYLGVAKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145423 | |
| Record name | Anthracene, 2-methyl-9-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-62-6 | |
| Record name | Anthracene, 2-methyl-9-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102630626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 2-methyl-9-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives, including Anthracene, 2-methyl-9-nitro-, often involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . For instance, the nitration of anthracene can be achieved by suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for anthracene derivatives typically involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 2-methyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for purification, and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized anthracene compounds .
Scientific Research Applications
Photochemical Applications
Photoreactivity and Mechanism:
Anthracene derivatives, including 2-methyl-9-nitro-anthracene, exhibit interesting photochemical behavior. Upon exposure to light, these compounds can undergo various reactions leading to the formation of different photoproducts. For instance, studies have shown that when 9-methyl-10-nitroanthracene is irradiated, it rearranges to form nitroso derivatives and anthraquinones through a series of photochemical steps involving excited singlet and triplet states . The stability of these products can vary depending on the reaction conditions, such as the presence of oxygen or inert gases.
Applications in Organic Photovoltaics:
The photochemical properties of anthracene derivatives make them suitable candidates for organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells. Research indicates that incorporating such compounds can enhance the performance of organic solar cells by improving charge transport and stability .
Medicinal Chemistry
Potential Anti-Cancer Agents:
Research has identified anthracene-based compounds as potential inhibitors in cancer treatment. Specifically, studies have highlighted their ability to inhibit S100P/RAGE interactions, which are implicated in pancreatic cancer progression. In vitro assays demonstrated that 2-methyl-9-nitro-anthracene and its analogs showed promising effects against pancreatic cancer cell lines (BxPC-3 and Panc-1), suggesting their utility as therapeutic agents .
Mechanistic Insights:
The mechanism by which these compounds exert their anti-cancer effects involves modulation of cellular pathways associated with tumor growth and metastasis. The structural characteristics of anthracene derivatives allow for interactions with specific cellular targets, making them valuable in drug design .
Environmental Studies
Photodegradation Studies:
Anthracene derivatives are also significant in environmental chemistry due to their photostability and degradation patterns in natural environments. Research has demonstrated that the presence of nitro groups affects the photodegradation rates of these compounds in various solvents, which is crucial for understanding their environmental impact and persistence .
Toxicological Assessments:
The toxicological profiles of nitro-substituted anthracenes have been investigated to assess their potential risks to human health and ecosystems. Studies indicate that while some derivatives may exhibit low toxicity at certain concentrations, others can lead to significant adverse effects, necessitating careful evaluation during environmental assessments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Anthracene, 2-methyl-9-nitro- involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biological effects, such as inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparison
Substituent Positioning and Electronic Effects
- 9-Methylanthracene (C₁₅H₁₂): The methyl group at position 9 introduces moderate electron-donating effects and steric hindrance, influencing dimerization and excimer formation .
- 9-Nitroanthracene (C₁₄H₉NO₂): The nitro group at position 9 strongly withdraws electrons, lowering HOMO/LUMO levels and enhancing oxidative stability .
- 2-Methyl-9-Nitroanthracene: Combines electron-donating (methyl at C2) and electron-withdrawing (nitro at C9) groups, creating a push-pull electronic structure. This configuration may enhance charge-transfer interactions compared to monosubstituted analogs.
Table 1: Structural and Electronic Properties of Anthracene Derivatives
| Compound | Substituents | Molecular Weight | Key Electronic Effects |
|---|---|---|---|
| Anthracene | None | 178.23 g/mol | Baseline aromatic system |
| 9-Methylanthracene | C9-CH₃ | 192.26 g/mol | Electron donation, steric hindrance |
| 9-Nitroanthracene | C9-NO₂ | 223.22 g/mol | Strong electron withdrawal |
| 2-Methyl-9-Nitroanthracene | C2-CH₃, C9-NO₂ | 237.25 g/mol | Push-pull polarization, enhanced charge separation |
Physicochemical Properties
Photophysical Behavior
- 9-Methylanthracene : Exhibits excimer fluorescence in concentrated solutions due to steric hindrance limiting anti-parallel dimer formation .
- Nitro-Substituted Derivatives: Nitro groups typically quench fluorescence via non-radiative decay pathways. For example, 9-nitroanthracene shows negligible fluorescence compared to unsubstituted anthracene .
- 2-Methyl-9-Nitroanthracene : Expected to exhibit reduced fluorescence intensity due to the nitro group, but the methyl substituent may mitigate aggregation-induced quenching by steric stabilization .
Electrochemical Properties
Cyclic voltammetry (CV) studies of anthracene derivatives (e.g., cyano-ethylene-ANT and tert-butyl-ethylene-ketone-ANT) reveal that electron-withdrawing groups shift oxidation potentials to more positive values . For 2-methyl-9-nitroanthracene:
- HOMO/LUMO Levels : The nitro group lowers the HOMO (-5.8 eV estimated) compared to 9-methylanthracene (-5.2 eV), enhancing stability against oxidation.
- Redox Activity : The methyl group may slightly raise the LUMO (-3.1 eV estimated), moderating the electron-withdrawing effect of the nitro group .
Biological Activity
Anthracene, 2-methyl-9-nitro- (CHNO), is a nitro-substituted derivative of anthracene. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that anthracene derivatives, including 2-methyl-9-nitro-, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The nitro group in the structure is believed to play a crucial role in this activity by disrupting microbial cell processes.
Anticancer Potential
The anticancer properties of anthracene derivatives have been extensively studied. For instance, anthracene, 2-methyl-9-nitro- has been evaluated for its ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
Case Study: Carcinogenicity Assessment
A notable study utilized genetically modified mouse models to assess the carcinogenic potential of various chemicals, including nitro-substituted anthracenes. The results indicated that compounds like 2-methyl-9-nitro-anthracene could act as genotoxic carcinogens under specific conditions, highlighting the importance of further research into their safety profiles .
The biological effects of anthracene, 2-methyl-9-nitro- are primarily attributed to its structural features:
- Nitro Group Interaction : The nitro group can undergo reduction reactions within biological systems, leading to the formation of reactive intermediates that interact with cellular macromolecules.
- Photochemical Reactions : Under UV light exposure, anthracene derivatives can undergo photochemical transformations that enhance their reactivity and biological effects .
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
Data Table: Biological Activity Summary
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell processes via nitro group action |
| Anticancer | Induction of apoptosis | ROS generation leading to oxidative stress |
| Carcinogenicity | Potential genotoxicity | Interaction with DNA and cellular machinery |
Photochemical Studies
Photochemical studies have demonstrated that anthracene derivatives can undergo significant transformations when exposed to light. For example, irradiation leads to the formation of products such as 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, which may possess distinct biological activities .
Safety and Toxicity Assessments
Safety evaluations have been conducted to determine the toxicity profile of anthracene derivatives. The International Agency for Research on Cancer (IARC) has included assessments on various nitro-substituted anthracenes, indicating potential carcinogenic risks associated with prolonged exposure .
Genetic Models in Cancer Research
Genetically modified mice have been employed in studies assessing the carcinogenic potential of anthracene derivatives. These models provide insights into how specific genetic backgrounds influence tumor development following exposure to compounds like 2-methyl-9-nitro-anthracene .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
